Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate
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Overview
Description
Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate typically involves the reaction of ethyl acetoacetate with pentafluoropropene in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: It is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate specific pathways and targets within cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentanoate: Similar in structure but lacks the double bond, resulting in different reactivity.
Methyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate: The methyl ester variant with slightly different physical and chemical properties.
Ethyl 4,4,5,5,5-tetrafluoro-3-hydroxy-2-pentenoate: Contains one less fluorine atom, affecting its stability and reactivity.
Uniqueness
This compound stands out due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it a valuable compound in various applications, particularly in fields requiring high-performance materials and chemicals .
Properties
CAS No. |
26717-86-2 |
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Molecular Formula |
C7H7F5O3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
ethyl 4,4,5,5,5-pentafluoro-3-hydroxypent-2-enoate |
InChI |
InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h3,13H,2H2,1H3 |
InChI Key |
JIJVQNXZGNUHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
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